2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride

Description

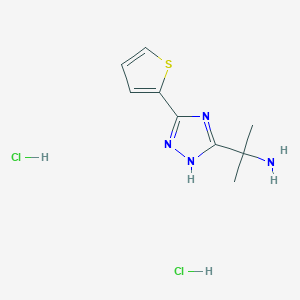

2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine dihydrochloride is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a thiophen-2-yl group at the 3-position and a propan-2-amine moiety at the 5-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its structural uniqueness lies in the integration of a sulfur-containing heterocycle (thiophene) with the triazole ring, which may influence electronic properties and biological interactions .

Properties

IUPAC Name |

2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4S.2ClH/c1-9(2,10)8-11-7(12-13-8)6-4-3-5-14-6;;/h3-5H,10H2,1-2H3,(H,11,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIVPLNDEVXNEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NN1)C2=CC=CS2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of EN300-6482605 are currently unknown. This compound is a derivative of 1,2,4-triazole, which is known to possess a wide range of biological activities. .

Mode of Action

The mode of action of EN300-6482605 involves several processes. The compound interacts with cyclohexanone in methanol, leading to the formation of carbinolamine by the addition of an amine to the double bond C=O. This is followed by the elimination of a water molecule and intramolecular cyclization, resulting in the formation of spiro compounds.

Biochemical Pathways

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially affecting various biochemical pathways.

Biological Activity

The compound 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine; dihydrochloride is a heterocyclic organic compound known for its diverse biological activities. Its structure incorporates a thiophene ring fused with a triazole ring, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound primarily stems from its interaction with various biological targets. The triazole moiety is recognized for its ability to form complexes with metal ions and interact with enzymes, which can lead to significant pharmacological effects. The compound's mechanism of action involves:

- Formation of Carbinolamine : The compound can undergo nucleophilic addition to carbonyl groups, resulting in the formation of carbinolamines.

- Intramolecular Cyclization : This process leads to the production of spiro compounds that may exhibit enhanced biological properties.

Pharmacological Properties

Research has indicated that derivatives of 1,2,4-triazole possess a wide range of pharmacological activities, including:

- Antibacterial Activity : Effective against various bacterial strains.

- Antifungal Activity : Inhibits fungal growth, making it useful in treating fungal infections.

- Antiviral Activity : Potentially effective against certain viral pathogens.

- Anticancer Activity : Exhibits cytotoxic effects against several cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of related triazole compounds, providing insights into their efficacy and mechanisms.

-

Antiproliferative Studies : A study evaluated the antiproliferative effects of triazole derivatives against breast and colon cancer cell lines. The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting significant anticancer potential .

Compound Cell Line IC50 (μM) 47f HCT-116 6.2 47e T47D 43.4 - Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiophene-substituted triazoles. Results showed that these compounds had potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases .

- Synthesis and Characterization : The synthesis of 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine was achieved through a series of reactions involving hydrazine and nitrile compounds. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Biochemical Pathways

The biochemical pathways influenced by this compound include:

- Inhibition of Enzymatic Activity : The binding affinity to various enzymes can inhibit their activity, leading to altered metabolic pathways.

- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis.

Comparison with Similar Compounds

Key Structural Differences:

- Thiophene vs.

- Salt Form : The dihydrochloride salt distinguishes it from neutral esters (e.g., ) or free bases, improving aqueous solubility for in vitro studies .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazole-thiophene hybrids typically involves nucleophilic substitution or cyclocondensation reactions. For example, thiophene-2-carboxaldehyde can react with thiosemicarbazide under acidic conditions to form a triazole-thiophene intermediate. Subsequent alkylation with propan-2-amine and HCl yields the dihydrochloride salt. Optimization includes:

- Temperature control : Microwave-assisted synthesis reduces reaction time and improves yield .

- Purification : Column chromatography (silica gel, methanol/dichloromethane) or recrystallization (ethanol/water) ensures purity .

- pH adjustment : Acidic conditions (HCl) stabilize the amine hydrochloride form .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹ for amines, C=S vibrations at ~1250 cm⁻¹ if present) .

- NMR : NMR confirms proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, triazole protons at δ 8.1–8.3 ppm). NMR detects quaternary carbons (e.g., triazole C-3 at ~150 ppm) .

- X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. thiol configurations) and crystal packing .

Q. What safety protocols are critical for handling this compound and its intermediates?

Methodological Answer:

- Waste disposal : Separate organic and aqueous waste; neutralize acidic residues before transferring to licensed treatment facilities .

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant lab coats to avoid inhalation or dermal exposure .

- Emergency procedures : Immediate eye irrigation (0.9% saline) and skin decontamination (soap/water) are required for accidental exposure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with the B3LYP/6-311G(d,p) basis set calculates:

- Molecular geometry : Bond lengths and angles (e.g., triazole-thiophene dihedral angles affecting conjugation) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) correlate with charge-transfer potential and chemical stability .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction mechanism predictions .

Q. How can tautomeric equilibria (e.g., thione-thiol) impact biological activity, and how are they studied?

Methodological Answer:

Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR chemical shifts)?

Methodological Answer:

- Error analysis : Validate computational models by comparing solvent effects (PCM vs. explicit solvent simulations) .

- Statistical validation : Use linear regression (R² > 0.95) to assess correlation between calculated and experimental shifts .

- Dynamic effects : Include vibrational corrections in DFT to account for temperature-dependent conformational changes .

Q. How do solvent polarity and pH influence the compound’s stability and tautomerism?

Methodological Answer:

- Solvent screening : Polar aprotic solvents (DMSO, DMF) stabilize ionic forms, while nonpolar solvents (toluene) favor neutral tautomers .

- pH titrations : Use potentiometry (pH 2–12) to track protonation states; pKa values (~6–8 for triazole NH) guide buffer selection for biological assays .

Q. What green chemistry approaches can optimize its synthesis?

Methodological Answer:

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalysis : Use immobilized lipases or ionic liquids to reduce waste and improve atom economy .

- Energy efficiency : Microwave reactors reduce reaction times by 70% compared to conventional heating .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Q. What advanced separation techniques (e.g., HPLC, CE) ensure high-purity batches for pharmacological testing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.